![molecular formula C21H16F3N5O2 B2802071 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922099-42-1](/img/structure/B2802071.png)
2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS#: 922099-42-1) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The molecular formula of this compound is C21H16F3N5O2 with a molecular weight of approximately 427.4 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H16F3N5O2 |
Molecular Weight | 427.4 g/mol |
CAS Number | 922099-42-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that related pyrazolo derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potent activity that could be extrapolated to cancer cell lines as well .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar benzamide derivatives have been documented to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The mechanism often involves the modulation of NF-kB signaling pathways and inhibition of COX enzymes, which are crucial in inflammatory responses .
Antimicrobial Activity
Preliminary studies have indicated that this compound may also possess antimicrobial properties. The presence of the pyrazolo ring system is often associated with enhanced activity against various bacterial strains. This aligns with findings from related compounds that have shown efficacy against Mycobacterium tuberculosis and other pathogens .
Case Studies and Research Findings
- Antitubercular Activity : A significant study focused on the synthesis and evaluation of pyrazolo derivatives for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Compounds derived from similar scaffolds demonstrated IC90 values indicating strong inhibitory effects on bacterial growth while maintaining low cytotoxicity against human cells .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer and inflammation pathways. These studies suggest favorable interactions with key biological targets, supporting its potential as a lead compound for drug development .
科学研究应用
Cancer Therapy
One of the primary applications of 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is as a potential CDK inhibitor. CDKs are critical regulators of cell cycle progression, and their dysregulation is often implicated in cancer.
- Mechanism of Action : The compound acts by inhibiting specific CDKs, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Preclinical Studies : Various preclinical studies have demonstrated the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in reducing tumor growth in xenograft models. For instance, compounds with similar structures have shown promise against breast cancer and other malignancies by selectively targeting CDK4/6 pathways .
Inflammatory Diseases
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory pathways by inhibiting kinases involved in the inflammatory response.
- Potential Applications : The compound could be explored for treating conditions such as rheumatoid arthritis or chronic inflammatory diseases where kinase activity plays a significant role .
Neurodegenerative Diseases
Emerging studies suggest that kinase inhibitors can also be beneficial in neurodegenerative disorders like Alzheimer's disease. By targeting specific kinases involved in neuronal survival and apoptosis, compounds like this compound may help mitigate neurodegeneration.
Data Tables
Case Study 1: Anticancer Activity
A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as a foundation for developing new anticancer agents targeting CDK pathways .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for chronic inflammatory diseases .
属性
IUPAC Name |
2,6-difluoro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-14-4-1-3-13(9-14)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)18-16(23)5-2-6-17(18)24/h1-6,9-10,12H,7-8,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALUUNKSRMXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。